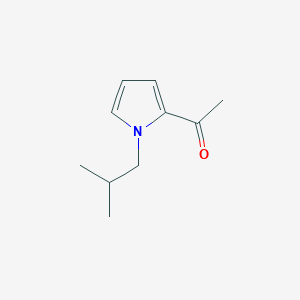

2-acetyl-N-isobutylpyrrole

Description

Overview of Pyrrole (B145914) Heterocycles in Organic and Medicinal Chemistry Research

Pyrrole, with the chemical formula C4H5N, is an aromatic compound that adheres to Hückel's rule, possessing a planar ring with six delocalized π-electrons. numberanalytics.com This aromaticity confers a degree of stability to the pyrrole ring, while the presence of the nitrogen heteroatom introduces unique reactivity patterns compared to its all-carbon analogue, cyclopentadiene. wikipedia.org Specifically, the nitrogen atom's lone pair of electrons participates in the aromatic system, rendering the ring electron-rich and susceptible to electrophilic substitution, particularly at the C2 and C5 positions. libretexts.orgnumberanalytics.com

The pyrrole scaffold is a ubiquitous feature in a vast array of biologically active natural products and synthetic molecules. researchgate.net Its presence is crucial for the function of essential biomolecules such as heme, chlorophyll, and vitamin B12. In medicinal chemistry, pyrrole derivatives have been extensively investigated and developed as therapeutic agents with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. tandfonline.comlucp.net The versatility of the pyrrole ring allows for the synthesis of a multitude of derivatives, making it a valuable building block in the design of novel drugs. researchgate.net

The Academic Importance of N-Functionalized Pyrrole Derivatives

While the pyrrole ring itself is a critical pharmacophore, the substitution at the nitrogen atom, creating N-functionalized pyrrole derivatives, opens up a vast chemical space for further exploration and optimization of molecular properties. The introduction of substituents on the nitrogen can significantly influence the electronic and steric properties of the pyrrole ring, thereby modulating its reactivity and biological activity.

N-substitution can alter the electron density of the pyrrole ring, affecting its susceptibility to electrophilic attack and other chemical transformations. researchgate.net Furthermore, the nature of the N-substituent can play a direct role in the molecule's interaction with biological targets. By introducing various functional groups at the nitrogen position, chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of pyrrole-based compounds. This strategic modification is a cornerstone of modern drug discovery, enabling the development of more potent and selective therapeutic agents. tandfonline.com The synthesis of N-substituted pyrroles is a significant area of research, with numerous methods being developed to efficiently introduce a wide range of functionalities onto the pyrrole nitrogen. researchgate.net

Research Rationale and Scope for 2-Acetyl-N-Isobutylpyrrole

Within the broad family of N-functionalized pyrroles, this compound emerges as a compound of specific interest for academic and industrial research. Its structure combines the reactive 2-acetylpyrrole (B92022) moiety with an N-isobutyl group. The acetyl group at the 2-position is a key functional handle that can participate in a variety of chemical reactions, allowing for further molecular elaboration. chemicalbook.com The N-isobutyl group, on the other hand, imparts specific steric and lipophilic characteristics to the molecule.

The study of this compound is driven by the desire to understand how the interplay between the N-isobutyl substituent and the 2-acetyl group influences the compound's chemical properties and potential applications. Research into this specific molecule can provide valuable insights into the broader principles of N-functionalization in pyrrole chemistry. While detailed research findings on this compound are not extensively documented in publicly available literature, its constituent parts, 2-acetylpyrrole chemicalbook.comnih.gov and N-substituted pyrroles researchgate.net, are well-studied. The investigation of this compound would likely involve its synthesis, characterization, and exploration of its reactivity and potential utility in various chemical contexts.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H15NO nist.gov |

| Molecular Weight | 165.2322 g/mol nist.gov |

| IUPAC Name | 1-(1-isobutyl-1H-pyrrol-2-yl)ethan-1-one |

| InChI | InChI=1S/C10H15NO/c1-8(2)7-11-6-4-5-10(11)9(3)12/h4-6,8H,7H2,1-3H3 nist.gov |

| InChIKey | MADPUDKSZYVYKP-UHFFFAOYSA-N nist.gov |

| Canonical SMILES | CC(C)CN1C=CC=C1C(=O)C |

This table presents the fundamental physicochemical properties of this compound.

Structure

3D Structure

Properties

CAS No. |

66054-35-1 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-[1-(2-methylpropyl)pyrrol-2-yl]ethanone |

InChI |

InChI=1S/C10H15NO/c1-8(2)7-11-6-4-5-10(11)9(3)12/h4-6,8H,7H2,1-3H3 |

InChI Key |

MADPUDKSZYVYKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=CC=C1C(=O)C |

Origin of Product |

United States |

Computational Chemistry and Theoretical Characterization of 2 Acetyl N Isobutylpyrrole

Electronic Structure and Molecular Orbital Theory Analysis

The electronic structure of 2-acetyl-N-isobutylpyrrole is fundamentally dictated by the aromatic pyrrole (B145914) ring, the electron-withdrawing acetyl group, and the electron-donating N-isobutyl group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons and the nature of molecular orbitals (MOs).

The pyrrole ring itself is a five-membered aromatic heterocycle with six π-electrons, conforming to Hückel's rule. The lone pair of electrons on the nitrogen atom participates in the π-system, contributing to the ring's aromaticity. The acetyl group at the 2-position, with its carbonyl function, acts as a π-electron acceptor, leading to a degree of electron delocalization from the ring to the acetyl group. Conversely, the N-isobutyl group is an alkyl substituent that acts as a weak electron-donating group through an inductive effect.

Molecular orbital theory calculations, such as those performed using DFT with basis sets like B3LYP/6-311+G**, can provide a quantitative picture of the electronic landscape. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that govern the molecule's reactivity. For pyrrole derivatives, the HOMO is typically a π-orbital distributed over the pyrrole ring, while the LUMO is often a π*-orbital. In this compound, the presence of the acetyl group is expected to lower the energy of the LUMO and localize it significantly on the acetyl group and the adjacent ring carbons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the charge distribution and orbital interactions. serialsjournals.com This analysis would likely reveal significant hyperconjugative interactions, contributing to the stability of the molecule. The calculated Mulliken atomic charges would show a partial negative charge on the oxygen atom of the acetyl group and a partial positive charge on the adjacent carbonyl carbon and the nitrogen atom of the pyrrole ring.

Table 1: Predicted Molecular Orbital Properties of this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO+1 | > 0 | π* (Pyrrole Ring) |

| LUMO | ~ -1.5 to -2.5 | π* (C=O), π* (Pyrrole Ring) |

| HOMO | ~ -6.0 to -7.0 | π (Pyrrole Ring), p (N) |

| HOMO-1 | < -7.0 | π (Pyrrole Ring) |

Note: The data in this table is illustrative and based on general principles of computational chemistry for similar molecules. Actual values would require specific DFT calculations.

Conformational Landscape and Energetic Profiling

The conformational flexibility of this compound arises from the rotation around several single bonds: the bond connecting the N-isobutyl group to the pyrrole ring and the bond between the pyrrole ring and the acetyl group. Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers or conformers. lumenlearning.comlibretexts.org

Rotation around the C2-C(acetyl) bond is of particular interest. For 2-acylpyrroles, two primary planar conformers are generally considered: the syn (or N,O-cis) and anti (or N,O-trans) conformers, where the carbonyl oxygen is oriented towards or away from the ring nitrogen, respectively. researchgate.netlongdom.org Theoretical calculations have shown that for 2-acylpyrroles, the syn-conformer is often stabilized by the formation of intermolecular hydrogen-bonded cyclic dimers in the solid state or concentrated solutions. longdom.org However, for an N-substituted pyrrole like this compound, this specific type of intermolecular hydrogen bonding is not possible. Intramolecular interactions and steric effects will therefore play a more dominant role in determining the preferred conformation. It is likely that the syn-conformer experiences less steric hindrance compared to the anti-conformer, where the acetyl methyl group would be in closer proximity to the N-isobutyl group.

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angles of interest and calculating the corresponding energy. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (N1-C2-C=O) | Relative Energy (kcal/mol) |

| Syn | ~0° | 0.0 (Reference) |

| Anti | ~180° | 1.5 - 3.0 |

| Transition State | ~90° | 4.0 - 6.0 |

Note: The data in this table is illustrative and based on computational studies of similar 2-acylpyrroles. Actual values would require specific calculations for this compound.

Reaction Mechanism Elucidation through Computational Modeling

This compound is a known product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars. mdpi.com Computational modeling can be a valuable tool to investigate the plausible reaction pathways leading to the formation of such compounds.

The formation of pyrroles in the Maillard reaction often involves the reaction of dicarbonyl compounds, which are degradation products of sugars, with amino acids. nih.govresearchgate.net Computational studies can model the key steps of these proposed mechanisms, such as condensation, cyclization, and dehydration reactions. By calculating the activation energies and reaction enthalpies for each step, the most energetically favorable pathway can be identified. For example, a proposed pathway for the formation of a substituted pyrrole might involve the reaction of an amino acid with a dicarbonyl compound to form an enaminol, followed by cyclization and subsequent dehydration.

Furthermore, computational models can simulate the degradation of this compound under various conditions, providing insights into its stability and the formation of potential breakdown products. These studies are crucial for understanding the evolution of flavor and aroma profiles in food systems.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction of various spectroscopic signatures, which can be used to aid in the identification and characterization of molecules. computabio.comgithub.ioresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations, typically at the DFT level. bibliotekanauki.plresearchgate.netarxiv.org The predicted spectrum for this compound would show characteristic absorption bands for the C=O stretch of the acetyl group (typically in the range of 1650-1700 cm⁻¹), C-N stretching vibrations, C-H stretching of the pyrrole ring and the isobutyl group, and various ring stretching and bending modes. Comparing the computed spectrum with experimental data can help in the structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of computational chemistry. nih.govfrontiersin.orgnmrdb.org By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts can be predicted with a reasonable degree of accuracy. These predictions are highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyrrole ring, the methyl protons of the acetyl group, and the methylene (B1212753) and methine protons of the isobutyl group. Similarly, the ¹³C NMR spectrum would provide information about each unique carbon atom in the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy | Feature | Predicted Value |

| IR | C=O Stretch | 1660 - 1680 cm⁻¹ |

| ¹H NMR | Pyrrole-H (α to N) | δ 6.8 - 7.2 ppm |

| ¹H NMR | Pyrrole-H (β to N) | δ 6.0 - 6.5 ppm |

| ¹H NMR | Acetyl-CH₃ | δ 2.3 - 2.6 ppm |

| ¹³C NMR | C=O | δ 190 - 200 ppm |

| ¹³C NMR | Pyrrole-C (α to N) | δ 120 - 140 ppm |

Note: The data in this table is illustrative and based on typical chemical shift and frequency ranges for the respective functional groups. Accurate predictions require specific quantum chemical calculations.

Investigation of Non Clinical Biological Activities and Mechanistic Insights

In Vitro Pharmacological Screening and Profiling

In vitro screening of compounds is a crucial first step in drug discovery, providing data on their potential biological effects in a controlled laboratory setting. For 2-acetyl-N-isobutylpyrrole, this would involve assessing its interactions with various biological targets.

Pyrrole (B145914) derivatives are recognized for their significant antimicrobial properties, exhibiting activity against a wide spectrum of bacteria and fungi. nih.govnih.gov The core pyrrole structure is a key component of several natural and synthetic antimicrobial agents. nih.gov Research has demonstrated that substitutions on the pyrrole ring play a critical role in determining the potency and spectrum of antimicrobial activity. nih.govresearchgate.net

For instance, studies on 2-acylhydrazino-5-arylpyrroles have shown potent antifungal activity against various Candida species, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range (0.39-3.12 µg/mL). nih.govresearchgate.net Similarly, other complex pyrrole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The antibacterial action of pyrrole-based compounds may involve mechanisms such as the disruption of microbial cell membranes or the inhibition of essential enzymes. researchgate.net

The presence of the N-isobutyl group in this compound could influence its membrane permeability. It has been suggested that analogues with longer carbon chains at the nitrogen atom may have greater success in penetrating the bacterial cell membrane, which is a crucial factor for antibacterial efficacy. nih.gov The 2-acetyl group also represents a key structural feature, with other 2-acylated compounds showing notable antifungal properties. mdpi.com

The following table presents MIC data for various pyrrole derivatives against selected microbial strains, illustrating the antimicrobial potential of this class of compounds.

| Compound Class | Test Organism | MIC (µg/mL) |

| 2-Acylhydrazino-5-arylpyrroles | Candida albicans | 0.39 - 3.12 |

| 2-Acylhydrazino-5-arylpyrroles | Candida non-albicans spp. | 0.39 - 3.12 |

| Pyrrolo[1,2-a]pyrazines | Candida spp. | >0.39 |

| N-heptyl-9-t-Bu-pyranoquinoline | Staphylococcus aureus (MRSA) | ≤2 |

| N-heptyl-9-t-Bu-pyranoquinoline | Enterococcus spp. | 0.25 |

| Silatrane-1H-pyrrole-2-carboxamide | Enterococcus durans | - |

| Silatrane-1H-pyrrole-2-carboxamide | Bacillus subtilis | - |

This table compiles data for structurally related pyrrole derivatives to illustrate the general antimicrobial potential of the scaffold, as specific data for this compound is not available. Data sourced from multiple studies. nih.govresearchgate.netnih.govresearchgate.net

Pyrrole-containing molecules have been identified as potent modulators of various enzymes, highlighting a significant area of their therapeutic potential. nih.gov For example, certain pyrrole derivatives have been synthesized and evaluated as inhibitors of lymphocyte-specific kinase (Lck), a key enzyme in T-cell activation, with the most potent compounds showing inhibitory concentrations (IC₅₀) in the nanomolar range (<10 nM). nih.gov

In another study, derivatives of the saturated pyrrole ring, N-acetylpyrrolidine, were shown to inhibit carbohydrate-hydrolyzing enzymes. Specifically, N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine demonstrated inhibitory activity against α-glucosidase with IC₅₀ values of 0.52 mM and 1.64 mM, respectively. nih.gov This suggests that the acetyl group at the 2-position of a pyrrolidine ring can contribute to enzyme inhibition. While this compound contains an aromatic pyrrole ring, these findings indicate that the acetyl-pyrrolidine/pyrrole moiety is a viable scaffold for designing enzyme inhibitors.

The pyrrole scaffold is also a key structural element in compounds designed to interact with specific biological receptors. Various substituted pyrroles have been synthesized and tested for their binding affinity to different receptor types.

For example, a series of 5-phenyl-pyrrole-3-carboxamide derivatives were designed and evaluated for their ability to bind to dopamine D2-like receptors. Certain compounds within this series were found to possess binding affinities in the low micromolar range. nih.gov Further research into 2,5-disubstituted-1H-pyrrole derivatives identified compounds with high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. rsc.org These studies underscore the utility of the pyrrole core in developing ligands for G-protein coupled receptors (GPCRs). The specific substituents on the pyrrole ring are crucial for determining the binding affinity and selectivity for a particular receptor subtype. nih.gov Additionally, the pyrrole N-H bond can act as a hydrogen bond donor, enabling some derivatives to function as receptors for anions. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

While a specific SAR study for this compound is not available, a general analysis can be derived from the broader class of pyrrole derivatives. SAR studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. nih.gov For pyrrole-based compounds, the nature, position, and orientation of substituents on the pyrrole ring profoundly influence their pharmacological effects. researchgate.netnih.gov

N-Substitution: The substituent on the pyrrole nitrogen (N1 position) is a critical determinant of activity. In the case of this compound, the isobutyl group is a non-polar, alkyl substituent. Studies on other N-alkyl pyrroles have shown that the length and branching of the alkyl chain can impact properties like membrane permeability and, consequently, antibacterial activity. nih.gov For instance, increasing the lipophilicity through N-alkylation can enhance the ability of the compound to cross bacterial cell membranes.

C2-Substitution: The 2-acetyl group is an electron-withdrawing group located at a position (C2) that is highly reactive in electrophilic substitution reactions. wikipedia.org The presence of a carbonyl group in pyrrole molecules is often considered a key moiety for biological activity. nih.gov In studies of antifungal 2-acylated compounds, the nature of the acyl chain was found to be important for potency. mdpi.com The acetyl group in this compound could participate in hydrogen bonding or other interactions within a biological target like an enzyme's active site.

Cellular Mechanisms of Action in Model Systems (Non-Human Cells)

The cellular mechanisms of action for pyrrole derivatives are diverse and depend on their specific structures. nih.gov For antimicrobial pyrroles, proposed mechanisms include the disruption of cell membrane integrity, leading to leakage of cellular contents, or the inhibition of essential metabolic pathways. researchgate.net

More complex pyrrole derivatives have been shown to exert their effects through specific molecular targets within cells. For example, certain synthetic pyrroles were found to inhibit protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov These compounds were observed to interact with the cell membrane, with some partially intercalating into the hydrophobic region of the lipid bilayer. nih.gov Such interactions can disrupt membrane function and interfere with cellular signaling pathways, ultimately leading to effects like apoptosis (programmed cell death) in cancer cell models. nih.gov While these findings are for more complex structures, they illustrate a potential mechanism for pyrrole-containing compounds involving interaction with cell membranes and inhibition of key signaling enzymes.

Biosynthetic Precursors and Related Metabolic Pathways of Pyrrole Structures

The pyrrole ring is a fundamental structural unit in a vast array of natural products, including heme, chlorophyll, and vitamin B12. scispace.comwikipedia.org The biosynthesis of the pyrrole core generally originates from common amino acid precursors.

The primary pathway for the formation of the pyrrole ring in many natural products involves the amino acid L-proline. wikipedia.orgnih.gov Proline's five-membered ring structure serves as a direct template for the pyrrole scaffold. In several biosynthetic pathways, proline, which is tethered to a carrier protein, undergoes enzymatic oxidation to form the aromatic pyrrole ring. nih.gov This process is a key step in the biosynthesis of pyrrole-containing antibiotics and other secondary metabolites. nih.gov

Amino acids such as L-glutamate and ornithine are biosynthetic precursors to proline, and therefore also serve as foundational building blocks for pyrrole rings. wikipedia.orgnih.gov The Paal-Knorr synthesis and Knorr pyrrole synthesis are classic organic chemistry reactions that mimic these biological processes, typically involving the condensation of an amine with a 1,4-dicarbonyl compound to form the pyrrole ring. wikipedia.orgwikipedia.org In some enzymatic systems, pyrrole-2-carboxylic acid is a key intermediate, which can be formed via enzymatic CO2 fixation onto a pyrrole molecule, demonstrating the diverse metabolic routes to functionalized pyrroles. mdpi.com

Advanced Applications and Emerging Research Directions

Contribution to Flavor and Aroma Chemistry: Volatile Compound Formation and Chemical Perception Mechanisms

The presence of the 2-acetylpyrrole (B92022) moiety is a strong indicator of significant contributions to flavor and aroma, particularly in thermally processed foods. These compounds are primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This non-enzymatic browning reaction is responsible for the desirable colors and flavors in a wide array of cooked foods, including baked bread, roasted coffee, and grilled meats.

The formation of N-substituted 2-acetylpyrroles, such as the N-isobutyl derivative, is mechanistically analogous to the formation of the well-known flavor compound 2-acetyl-1-pyrroline, which imparts a characteristic popcorn-like aroma to foods like jasmine and basmati rice. The reaction pathway involves the interaction of a nitrogen source, in this case, isobutylamine (B53898) (which can be derived from the amino acid valine), with a dicarbonyl compound, a product of sugar degradation. The subsequent condensation and cyclization lead to the formation of the substituted pyrrole (B145914) ring.

Table 1: Key Flavor Compounds and their Precursors

| Compound Name | Precursors | Associated Aroma |

|---|---|---|

| 2-acetyl-1-pyrroline | Proline/Ornithine + Reducing Sugars | Popcorn, roasted |

| 2-acetylpyrrole | Amino Acids + Reducing Sugars | Bready, walnut, licorice |

Potential in Agrochemical Development (e.g., as novel pesticides or plant growth regulators)

The pyrrole scaffold is a well-established pharmacophore in the agrochemical industry. The commercial insecticide chlorfenapyr, a pro-insecticide, is a notable example of a successful pyrrole-based pesticide. The mechanism of action for many pyrrole insecticides involves the disruption of mitochondrial energy production in insects, a mode of action that can be effective against pests resistant to other classes of insecticides.

The development of novel pesticides often involves the synthesis and screening of a library of derivatives of a known active scaffold. N-substitution on the pyrrole ring is a common strategy to modulate the biological activity, selectivity, and physicochemical properties of the molecule, such as its lipophilicity and environmental stability. The isobutyl group in 2-acetyl-N-isobutylpyrrole could potentially enhance its insecticidal activity by improving its penetration through the insect cuticle and its interaction with the target site.

Furthermore, pyrrole derivatives have also been investigated as plant growth regulators. These compounds can influence various physiological processes in plants, such as root development, flowering, and stress tolerance. The specific substitution pattern on the pyrrole ring is critical for determining its biological effect. While there is no direct evidence for the plant growth regulatory activity of this compound, its structural features warrant its inclusion in screening programs for novel agrochemicals. The exploration of structure-activity relationships (SAR) for N-substituted pyrroles in insecticidal and herbicidal assays is an active area of research.

Applications in Materials Science and Polymer Chemistry

In the realm of materials science, pyrrole is a fundamental building block for conducting polymers, most notably polypyrrole. Polypyrrole is valued for its electrical conductivity, environmental stability, and biocompatibility. The properties of polypyrrole can be fine-tuned by the polymerization of functionalized pyrrole monomers. N-substitution is a key method for introducing specific functionalities and improving the processability of the resulting polymers.

The this compound monomer could be polymerized, either chemically or electrochemically, to produce a functionalized polypyrrole. The N-isobutyl group would likely increase the solubility of the polymer in organic solvents, a significant advantage over the often intractable parent polypyrrole. The acetyl group, with its carbonyl functionality, could serve as a site for further chemical modification or could influence the polymer's electronic properties and its interaction with other materials.

Potential applications for such a functionalized polypyrrole are diverse and could include:

Sensors: The polymer could be used as the active material in chemical sensors, where the acetyl group could provide specific binding sites for analytes.

Conductive Coatings: The improved solubility could facilitate the application of conductive coatings on various substrates for antistatic or electromagnetic shielding purposes.

Biomaterials: The tailored surface properties of the polymer could be explored for applications in biomedical devices and tissue engineering.

Future Research Perspectives and Challenges in Pyrrole Chemistry

The field of pyrrole chemistry is continuously evolving, with ongoing efforts to develop more efficient and sustainable synthetic methods and to explore new applications for this versatile heterocycle. Key future research perspectives and challenges include:

Green Synthesis: A significant challenge is the development of environmentally benign methods for the synthesis of functionalized pyrroles. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. The Paal-Knorr synthesis of N-substituted pyrroles, a likely route to this compound, is an area where green chemistry principles can be increasingly applied.

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrole ring is a powerful strategy for creating complex derivatives without the need for pre-functionalized starting materials. Developing selective and efficient C-H functionalization methods for N-substituted pyrroles remains a key research goal.

Novel Applications: The full potential of pyrrole derivatives in areas such as medicinal chemistry, organic electronics, and catalysis is yet to be fully realized. Future research will likely uncover new biological activities and material properties of novel pyrrole compounds. For this compound, systematic studies are needed to confirm its flavor profile, evaluate its agrochemical potential, and characterize the properties of its corresponding polymer.

Structure-Property Relationships: A deeper understanding of how the substitution pattern on the pyrrole ring influences its chemical, physical, and biological properties is crucial for the rational design of new molecules with desired functions. This includes detailed studies on the sensory properties of N-alkyl-2-acetylpyrroles and the structure-activity relationships of N-substituted pyrroles in various biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.